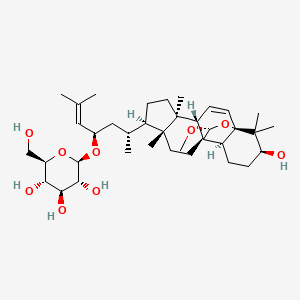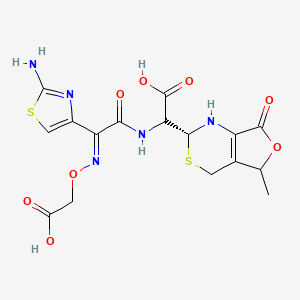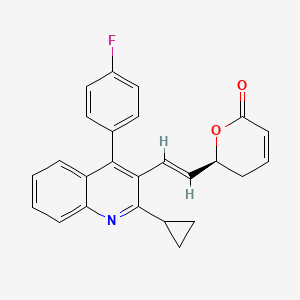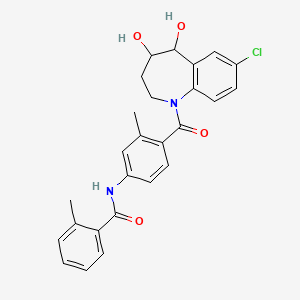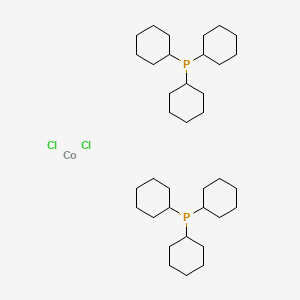
CoCl2(PCy3)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(tricyclohexylphosphine)cobalt(II), commonly referred to as CoCl2(PCy3)2, is a coordination compound featuring cobalt at its core. This compound is known for its application as a catalyst in various chemical reactions, particularly in organic synthesis. It is characterized by its molecular formula C36H66Cl2CoP2 and a molecular weight of 690.70 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(tricyclohexylphosphine)cobalt(II) typically involves the reaction of cobalt(II) chloride with tricyclohexylphosphine in a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
CoCl2+2PCy3→CoCl2(PCy3)2
The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(tricyclohexylphosphine)cobalt(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and employing advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(tricyclohexylphosphine)cobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chloride ligands.
Substitution: Ligands such as tricyclohexylphosphine can be substituted with other phosphines or ligands.
Common Reagents and Conditions
Common reagents used in reactions with Dichlorobis(tricyclohexylphosphine)cobalt(II) include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and various phosphine ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt-phosphine complexes .
Scientific Research Applications
Dichlorobis(tricyclohexylphosphine)cobalt(II) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development and delivery.
Industry: It is employed in various industrial processes that require efficient and selective catalysis.
Mechanism of Action
The mechanism by which Dichlorobis(tricyclohexylphosphine)cobalt(II) exerts its catalytic effects involves the coordination of the cobalt center with substrates, facilitating their transformation through various catalytic cycles. The tricyclohexylphosphine ligands play a crucial role in stabilizing the cobalt center and modulating its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(triphenylphosphine)cobalt(II): Similar in structure but with triphenylphosphine ligands instead of tricyclohexylphosphine.
Tris(triphenylphosphine)cobalt(I) chloride: A cobalt(I) complex with three triphenylphosphine ligands.
Cobalt(II) acetylacetonate: A cobalt(II) complex with acetylacetonate ligands.
Uniqueness
Dichlorobis(tricyclohexylphosphine)cobalt(II) is unique due to the bulky tricyclohexylphosphine ligands, which provide steric protection to the cobalt center and influence its reactivity. This makes it particularly effective in catalyzing specific reactions, such as the [2+2+2] alkyne cycloaddition, where steric factors play a significant role in determining the reaction outcome .
Properties
Molecular Formula |
C36H66Cl2CoP2 |
|---|---|
Molecular Weight |
690.7 g/mol |
IUPAC Name |
dichlorocobalt;tricyclohexylphosphane |
InChI |
InChI=1S/2C18H33P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-18H,1-15H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
XTBDMUPZCVAWRK-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.Cl[Co]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


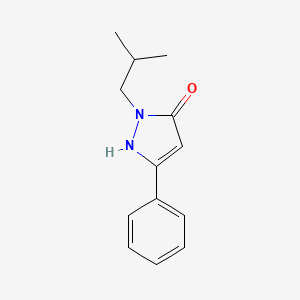
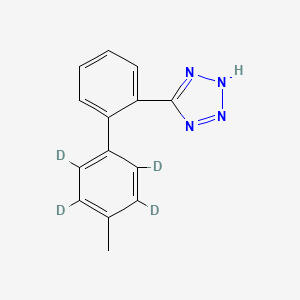
![4-[2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-2-oxiranyl]benzoic acid](/img/structure/B15293361.png)

![4-amino-1-[(2R,3R,4S,5R)-5-(fluoromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15293373.png)
![6-Methoxy-N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B15293377.png)
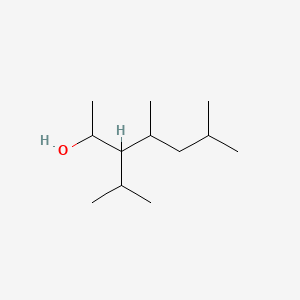
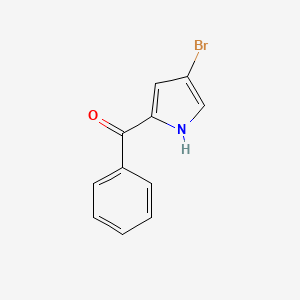
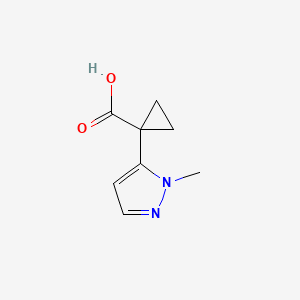
![(S)-2-[(1,1'-Biphenyl)-2-yloxy]propanoic Acid](/img/structure/B15293406.png)
